N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, ensuring high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
4-Methyl-1H-pyrazole: Known for its use in medicinal chemistry and as an intermediate in organic synthesis.
2-Fluoroethylamine: Utilized in the synthesis of fluorinated compounds with potential biological activity.
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H18FN5 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H18FN5/c1-9-7-15-18(5-4-13)12(9)14-8-11-6-10(2)16-17(11)3/h6-7,14H,4-5,8H2,1-3H3 |
InChI Key |
HWPBDYSEBSZDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=C(C=NN2CCF)C)C |
Origin of Product |
United States |
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